

3-Ethoxy-4-methoxybenzoic acid CAS number and properties

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Compound of Interest

Compound Name: 3-Ethoxy-4-methoxybenzoic acid

Cat. No.: B1586650

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An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzoic acid

Abstract: **3-Ethoxy-4-methoxybenzoic acid** (CAS No. 2651-55-0) is a substituted benzoic acid derivative that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. Its specific arrangement of ethoxy and methoxy functional groups on the benzene ring imparts unique reactivity and makes it a valuable intermediate for the synthesis of complex target molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, standard characterization methodologies, and its applications and safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this compound.

Core Chemical Identity and Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. **3-Ethoxy-4-methoxybenzoic acid** is a solid at room temperature, with its identity and key properties summarized below.

Chemical Identifiers

A consistent and unambiguous identification of a chemical compound is critical for regulatory compliance, literature searches, and procurement. The primary identifiers for **3-Ethoxy-4-methoxybenzoic acid** are detailed in Table 1.

Identifier	Value
CAS Number	2651-55-0[1][2]
IUPAC Name	3-ethoxy-4-methoxybenzoic acid[3]
Molecular Formula	C ₁₀ H ₁₂ O ₄ [1][3]
Canonical SMILES	CCOC1=C(C=CC(=C1)C(=O)O)OC[3]
InChI	InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)[3]
InChIKey	DMSAIFTWQMXOBE-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in different solvents and reaction conditions, influencing experimental design from synthesis to purification and formulation.

Property	Value
Molecular Weight	196.20 g/mol [1][3]
Appearance	Solid[1]
Purity	Typically ≥98% (via GC-MS)[1]
Category	Benzoic Acids, Ethers[1]

Synthesis and Characterization

The synthesis of **3-Ethoxy-4-methoxybenzoic acid** is most effectively achieved through the ethylation of its precursor, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). This reaction is a classic example of the Williamson ether synthesis.

Synthetic Protocol: Ethylation of Isovanillic Acid

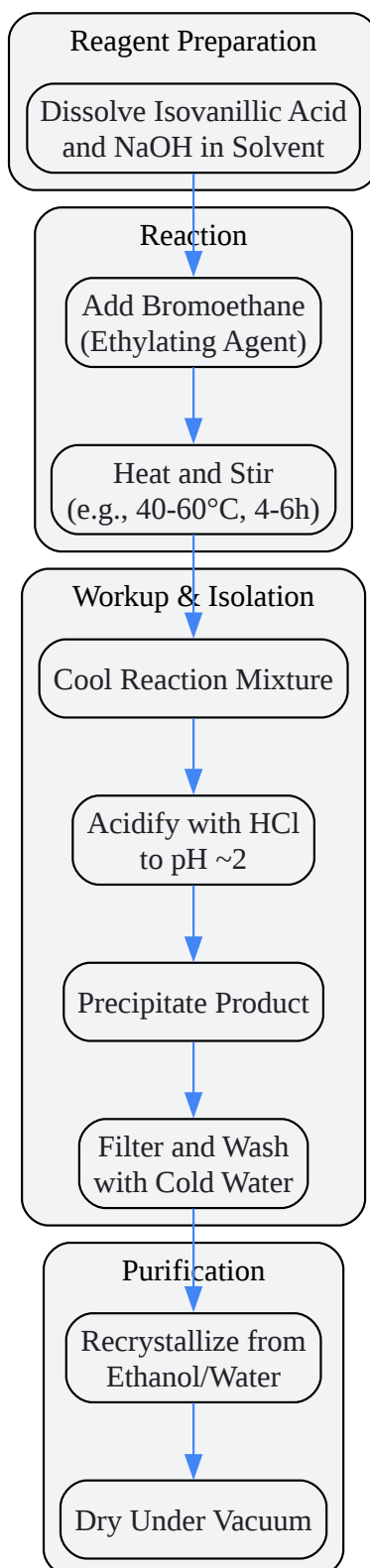
This protocol details a reliable method for the synthesis of **3-Ethoxy-4-methoxybenzoic acid**. The causality behind the choice of reagents and conditions is explained to provide a deeper

understanding of the reaction mechanism.

Core Reaction: Isovanillic acid + Bromoethane → **3-Ethoxy-4-methoxybenzoic acid**

Rationale: The Williamson ether synthesis is employed here. The phenolic hydroxyl group (-OH) of isovanillic acid is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent (bromoethane), displacing the bromide leaving group in an S_N2 reaction to form the desired ether linkage. A strong base like sodium hydroxide is chosen to ensure complete deprotonation of the phenol, which is more acidic than the carboxylic acid proton under these aqueous conditions.

Experimental Workflow Diagram:



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Caption: Synthetic workflow for **3-Ethoxy-4-methoxybenzoic acid**.

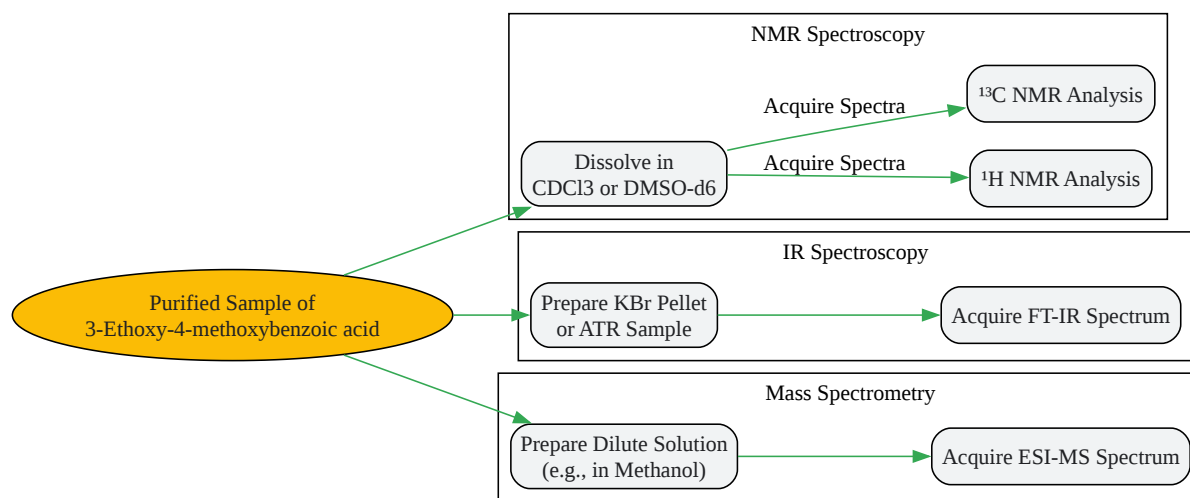
Step-by-Step Protocol:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid)[4] and 2.2 equivalents of sodium hydroxide in a suitable solvent such as water or ethanol. Stir until all solids have dissolved.
 - Expertise Insight: Using a slight excess of base ensures the complete formation of the phenoxide, maximizing the yield. The carboxylic acid will also be deprotonated, but the phenoxide is the intended nucleophile for the subsequent step.
- Ethylation: Slowly add 1.5 equivalents of bromoethane to the solution.
 - Trustworthiness Note: Bromoethane is volatile and a lachrymator. This step must be performed in a well-ventilated fume hood. A similar synthesis for the corresponding aldehyde uses this reagent effectively.[5]
- Reaction: Heat the mixture to a gentle reflux (approximately 40-60°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup - Acidification: Once the reaction is complete, cool the flask to room temperature. Carefully acidify the mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2. This step is crucial as it protonates the carboxylate group, rendering the final product insoluble in the aqueous medium.
- Isolation: The product will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
- Purification: For higher purity, the crude product can be recrystallized from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to form crystals. Filter and dry the purified product under vacuum.

Spectroscopic Characterization

Structural elucidation and purity confirmation are achieved through standard spectroscopic techniques.

Characterization Workflow Diagram:



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Caption: Standard workflow for spectroscopic characterization.

Expected Spectral Data:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), a singlet for the methoxy group (around 3.9 ppm), distinct signals for the three aromatic protons in their respective regions, and a broad singlet for the carboxylic acid proton (typically >10 ppm).^[6]
- ¹³C NMR: The carbon NMR will display signals for the two aliphatic carbons of the ethoxy group, one for the methoxy carbon, signals for the aromatic carbons, and a signal for the

carbonyl carbon of the carboxylic acid (typically >165 ppm).[6]

- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm^{-1}), a sharp peak for the C=O stretch (around 1680-1710 cm^{-1}), and C-O stretching bands for the ether linkages.[7]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative mode should show a prominent peak for the deprotonated molecule $[\text{M-H}]^-$ at m/z 195.06.

Applications in Research and Drug Development

Benzoic acid derivatives are foundational scaffolds in medicinal chemistry and materials science.[8][9] **3-Ethoxy-4-methoxybenzoic acid** is no exception, serving primarily as a specialized intermediate.

- Pharmaceutical Intermediate: Its structural motif is present in several pharmacologically active molecules. The aldehyde precursor, 3-ethoxy-4-methoxybenzaldehyde, is a known intermediate for the synthesis of Apremilast, a drug used to treat certain types of arthritis.[5] This highlights the direct relevance of this substitution pattern in drug synthesis. Similarly, related compounds like 3-Methoxy-4-methylbenzoic acid are vital intermediates for drugs such as Zafirlukast and Finerenone.[10] By analogy, **3-Ethoxy-4-methoxybenzoic acid** is a valuable building block for creating novel drug candidates, where the ethoxy group can modulate properties like lipophilicity and metabolic stability compared to a methoxy or hydroxy equivalent.
- Organic Synthesis Building Block: The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, allowing for its incorporation into a wide array of larger molecules.[11] This versatility makes it a target for chemists developing new agrochemicals, dyes, and specialty polymers.

Safety, Handling, and Storage

While specific toxicological data for **3-Ethoxy-4-methoxybenzoic acid** is not extensively published, data from structurally similar compounds, such as 3-hydroxy-4-methoxybenzoic acid, provides a basis for safe handling protocols.[12][13]

- Hazard Identification: Assumed to be an irritant. May cause skin irritation (Category 2) and serious eye irritation (Category 2).[\[12\]](#) May be harmful if swallowed or inhaled.[\[12\]](#)[\[14\]](#)
- Handling Precautions:
 - Use in a well-ventilated area or a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[\[12\]](#)
 - Avoid generating dust.
 - Wash hands thoroughly after handling.
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water.[\[14\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[12\]](#)
 - Ingestion: Rinse mouth with water and seek medical attention.[\[14\]](#)
 - Inhalation: Move the person to fresh air.[\[12\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

3-Ethoxy-4-methoxybenzoic acid is a well-defined chemical intermediate with significant potential in synthetic chemistry. Its straightforward synthesis from readily available precursors, combined with the versatile reactivity of its functional groups, establishes it as a valuable tool for researchers in drug discovery and materials science. Adherence to standard characterization techniques ensures its identity and purity, while following established safety protocols guarantees its safe handling and application in the laboratory.

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